molecular formula C74H129Au2N4O12 B12670538 1H-benzimidazole;7,7-dimethyloctanoate;7,7-dimethyloctanoic acid;gold;gold(3+)

1H-benzimidazole;7,7-dimethyloctanoate;7,7-dimethyloctanoic acid;gold;gold(3+)

Cat. No.: B12670538
M. Wt: 1660.8 g/mol
InChI Key: RYAQIRSRWNDTBC-UHFFFAOYSA-K
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Description

The compound “1H-benzimidazole;7,7-dimethyloctanoate;7,7-dimethyloctanoic acid;gold;gold(3+)” is a complex chemical entity that combines several distinct functional groups and elements. This compound includes a benzimidazole moiety, which is a heterocyclic aromatic organic compound, and two derivatives of octanoic acid, along with gold in its trivalent state. Benzimidazole derivatives are known for their wide range of biological activities, while gold compounds have significant applications in medicine and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-benzimidazole can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents . The reaction typically involves heating the reactants under reflux conditions. For the preparation of 7,7-dimethyloctanoate and 7,7-dimethyloctanoic acid, esterification and hydrolysis reactions are commonly employed. The esterification of 7,7-dimethyloctanoic acid with an alcohol in the presence of an acid catalyst yields 7,7-dimethyloctanoate .

Gold(3+) compounds can be synthesized by oxidizing gold metal in the presence of strong oxidizing agents such as chlorine gas or aqua regia. The resulting gold(3+) ions can then be complexed with various ligands, including benzimidazole and octanoate derivatives .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The production of gold(3+) compounds typically involves electrochemical methods or chemical oxidation processes to obtain high-purity gold ions .

Chemical Reactions Analysis

Types of Reactions

1H-benzimidazole and its derivatives undergo various chemical reactions, including:

7,7-dimethyloctanoate and 7,7-dimethyloctanoic acid can undergo:

Gold(3+) compounds can participate in:

Common Reagents and Conditions

Major Products

    Oxidation of Benzimidazole: N-oxide derivatives.

    Reduction of Benzimidazole: Amines.

    Esterification of 7,7-dimethyloctanoic acid: 7,7-dimethyloctanoate.

Scientific Research Applications

The compound “1H-benzimidazole;7,7-dimethyloctanoate;7,7-dimethyloctanoic acid;gold;gold(3+)” has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of benzimidazole, octanoate derivatives, and gold(3+), which imparts a wide range of biological and chemical properties. This combination allows for diverse applications in medicine, chemistry, and industry, making it a versatile compound for research and development .

Properties

Molecular Formula

C74H129Au2N4O12

Molecular Weight

1660.8 g/mol

IUPAC Name

1H-benzimidazole;7,7-dimethyloctanoate;7,7-dimethyloctanoic acid;gold;gold(3+)

InChI

InChI=1S/6C10H20O2.2C7H6N2.2Au/c6*1-10(2,3)8-6-4-5-7-9(11)12;2*1-2-4-7-6(3-1)8-5-9-7;;/h6*4-8H2,1-3H3,(H,11,12);2*1-5H,(H,8,9);;/q;;;;;;;;;+3/p-3

InChI Key

RYAQIRSRWNDTBC-UHFFFAOYSA-K

Canonical SMILES

CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1=CC=C2C(=C1)NC=N2.C1=CC=C2C(=C1)NC=N2.[Au].[Au+3]

Origin of Product

United States

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